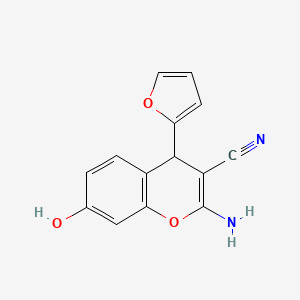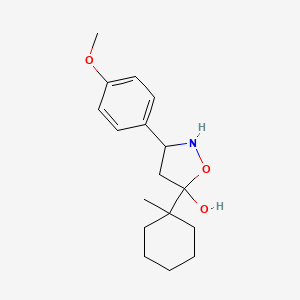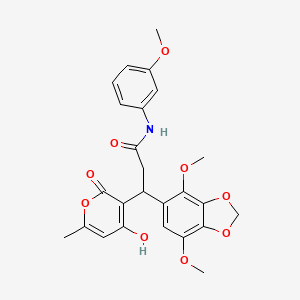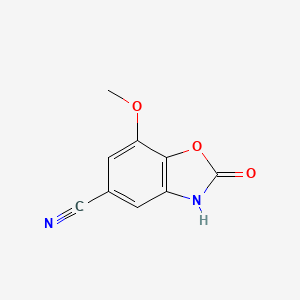![molecular formula C20H26N2O4 B14942833 2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate](/img/structure/B14942833.png)
2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C20H26N2O4 and a molecular weight of 358.431 Da This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a furan ring, and a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzoic acid with 3-(2-furyl)-3-oxopropylamine to form an intermediate, which is then reacted with diethylaminoethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the oxopropyl moiety can be reduced to form alcohols.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the carbonyl group can yield 3-(2-furyl)-3-hydroxypropyl derivatives.
Aplicaciones Científicas De Investigación
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE involves its interaction with molecular targets and pathways within biological systems. The diethylaminoethyl group can interact with receptors and enzymes, while the furan ring and benzoate moiety can participate in various biochemical reactions. These interactions can modulate cellular processes and pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(DIETHYLAMINO)ETHYL 4-AMINO-2-PROPOXYBENZOATE: This compound has a similar structure but with a propoxy group instead of the furan ring.
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE HYDROCHLORIDE: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The combination of the diethylaminoethyl group, furan ring, and benzoate moiety makes it a versatile compound with diverse applications in scientific research.
Propiedades
Fórmula molecular |
C20H26N2O4 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-[[3-(furan-2-yl)-3-oxopropyl]amino]benzoate |
InChI |
InChI=1S/C20H26N2O4/c1-3-22(4-2)13-15-26-20(24)16-7-9-17(10-8-16)21-12-11-18(23)19-6-5-14-25-19/h5-10,14,21H,3-4,11-13,15H2,1-2H3 |
Clave InChI |
ZHMJGJMKOVSYQE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B14942750.png)
![1-Acetyl-N-[3-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)propyl]-N-methyl-5-indolinesulfonamide](/img/structure/B14942751.png)


![4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile](/img/structure/B14942764.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine](/img/structure/B14942785.png)
![4-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14942793.png)
![N-(3-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14942795.png)


![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942813.png)
![Methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B14942816.png)
![N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14942820.png)
![3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B14942834.png)
